molecular formula C14H17N B1580898 N,N-Diethyl-1-naphthylamine CAS No. 84-95-7

N,N-Diethyl-1-naphthylamine

Cat. No.: B1580898
CAS No.: 84-95-7
M. Wt: 199.29 g/mol
InChI Key: XLEMRIJDZGESRG-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-naphthylamine: is an organic compound with the molecular formula C14H17N . It is an aromatic amine derived from naphthalene, where the hydrogen atoms on the amino group are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

N,N-Diethyl-1-naphthylamine is an aromatic amine that is formally derived from 1-naphthylamine It is known to interact with various anilines and naphthylamine derivatives .

Mode of Action

The mode of action of this compound varies depending on its application. In the rubber and plastic industries, this compound acts as a free radical scavenger, inhibiting the oxidation process and preventing the formation of harmful byproducts that can lead to material degradation .

Biochemical Pathways

This compound is involved in the degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in its degradation through glutamylation of this compound . The γ-glutamylated this compound is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .

Result of Action

The result of this compound’s action is the prevention of harmful oxidation processes in the rubber and plastic industries . In the context of biodegradation, the compound is transformed into less complex molecules, contributing to the detoxification of the environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound by Pseudomonas sp. strain JS3066 is likely to be influenced by factors such as temperature, pH, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    N,N-Dimethyl-1-naphthylamine: Similar in structure but with methyl groups instead of ethyl groups.

    1-Naphthylamine: The parent compound without any alkyl groups.

Uniqueness: N,N-Diethyl-1-naphthylamine is unique due to its specific reactivity with nitrite ions, making it particularly useful in diagnostic assays and nitrate reduction studies. Its ethyl groups provide different steric and electronic properties compared to its dimethyl and parent analogs .

Properties

IUPAC Name

N,N-diethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEMRIJDZGESRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058915
Record name 1-Naphthalenamine, N,N-diethyl-
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Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-95-7
Record name N,N-Diethyl-1-naphthalenamine
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Record name N,N-Diethyl-alpha-naphthylamine
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Record name N,N-Diethyl-1-naphthylamine
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Record name 1-Naphthalenamine, N,N-diethyl-
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Record name 1-Naphthalenamine, N,N-diethyl-
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Record name N,N-diethyl-1-naphthylamine
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Record name N,N-DIETHYL-.ALPHA.-NAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Diethyl-1-naphthylamine (DENA) interact with benzophenone (BP) upon light exposure, and what are the downstream effects observed in the study?

A1: Upon excitation with a 355-nm laser pulse, triplet benzophenone (3BP) is formed, which then interacts with DENA in a multi-step process []. First, efficient triplet energy transfer occurs from 3BP to DENA, generating triplet DENA (3DENA) []. This 3DENA subsequently forms a weakly charge-transfer triplet exciplex, denoted as 3(DENA···BP), with ground-state BP []. The presence of hydrogen-bonding solvents like water or methanol further facilitates intra-exciplex electron transfer within 3(DENA···BP), leading to the formation of BP anion (BP•-) and DENA cation (DANA•+) radicals [].

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